![molecular formula C25H23N3O4S B296518 2-(5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B296518.png)
2-(5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Compound A" and is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but studies have shown that it works by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve insulin sensitivity. In addition, it has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to store. However, there are also limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Compound A. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific enzymes and proteins that Compound A targets, which could lead to the development of more targeted therapies. Furthermore, there is potential for the development of new diagnostic tools based on the unique properties of Compound A. Finally, more research is needed to fully understand the mechanism of action of Compound A and its potential therapeutic applications.
Conclusion:
Compound A is a chemical compound that has shown promise in various fields of scientific research. Its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties, make it an important area of study. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new therapies and diagnostic tools.
Synthesemethoden
Compound A is synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(3,4-dimethylphenyl)-3-oxobutan-1-one. This intermediate is then reacted with thiosemicarbazide to form 2-thioxo-4-thiazolidinone. The final step involves the reaction of 2-thioxo-4-thiazolidinone with 4-methoxybenzaldehyde to form Compound A.
Wissenschaftliche Forschungsanwendungen
Compound A has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Furthermore, it has been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
Molekularformel |
C25H23N3O4S |
---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
2-[(5E)-5-[[1-(3,4-dimethylphenyl)pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4S/c1-16-6-9-20(13-17(16)2)27-12-4-5-19(27)14-22-24(30)28(25(31)33-22)15-23(29)26-18-7-10-21(32-3)11-8-18/h4-14H,15H2,1-3H3,(H,26,29)/b22-14+ |
InChI-Schlüssel |
KZILPWYVHVOYMS-HYARGMPZSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)OC)C |
SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.